Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
CAS No.: 771431-06-2
Cat. No.: VC3862412
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 771431-06-2 |
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Molecular Formula | C13H17NO3 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate |
Standard InChI | InChI=1S/C13H17NO3/c1-16-11-4-3-10-8-13(14,12(15)17-2)6-5-9(10)7-11/h3-4,7H,5-6,8,14H2,1-2H3 |
Standard InChI Key | SYPVNCVANKJJSI-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1 |
Canonical SMILES | COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a partially saturated naphthalene core (tetrahydronaphthalene) with functional groups that confer unique reactivity. The amino group at position 2 enhances nucleophilicity, while the methoxy group at position 6 contributes to electronic effects and solubility . The methyl ester at position 2 stabilizes the molecule and facilitates further derivatization.
Molecular Characteristics
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IUPAC Name: Methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate.
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InChI Key: SYPVNCVANKJJSI-UHFFFAOYSA-N.
Physicochemical Data
Predicted properties include a boiling point of , density of , and pKa of . These values suggest moderate polarity and stability under standard laboratory conditions.
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions. A common approach involves cyclization of substituted benzene precursors, followed by nitration, reduction, and esterification . For example, starting with 6-methoxy-1-tetralone, hydrazine derivatives are formed and subsequently reacted with aryl isothiocyanates to yield thiosemicarbazides, which are further processed into target molecules .
Industrial Optimization
Large-scale production employs catalysts and controlled conditions (temperature, pressure) to maximize yield and purity. Palladium on carbon is often used in hydrogenation steps, while acetic acid serves as a solvent in key reductions . Industrial batches prioritize cost efficiency, with typical purities exceeding 95% .
Applications in Pharmaceutical Research
Neurological Drug Development
As a structural analog of indole derivatives, this compound interacts with neurotransmitter receptors such as GABA and AMPA, making it a candidate for antiepileptic and anxiolytic therapies . Molecular docking studies reveal binding affinities comparable to established neuroactive drugs.
Anticancer Activity
Cytotoxicity assays demonstrate inhibitory effects on Jurkat (T-cell leukemia) and MCF-7 (breast adenocarcinoma) cell lines, with IC values suggesting mechanism-based apoptosis induction . The methoxy group enhances bioavailability, critical for in vivo efficacy .
Enzyme Modulation
In biochemical studies, the compound alters metabolic pathways by inhibiting cytochrome P450 enzymes, impacting drug metabolism and toxicity profiles .
Biological Activity and Mechanism of Action
Receptor Interactions
The amino and ester groups facilitate binding to opioid receptors (μ and δ subtypes), though selectivity varies with structural modifications . Hydroxyl-substituted analogs show higher μ-opioid receptor affinity () , suggesting potential analgesic applications.
Cell Cycle Effects
In cancer models, the compound induces G1/S phase arrest by downregulating cyclin-dependent kinases, a mechanism validated through flow cytometry and Western blotting .
Comparative Analysis with Related Compounds
Structural Analogues
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2-Amino-6-methoxybenzothiazole: Shares functional groups but lacks the tetrahydronaphthalene core, reducing receptor selectivity.
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Indole derivatives: Exhibit broader biological activities but lower metabolic stability due to aromatic oxidation .
Pharmacokinetic Advantages
The methyl ester group improves blood-brain barrier penetration compared to carboxylic acid analogs, enhancing central nervous system targeting .
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